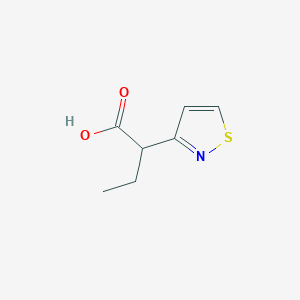

2-(1,2-Thiazol-3-yl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

2-(1,2-thiazol-3-yl)butanoic acid |

InChI |

InChI=1S/C7H9NO2S/c1-2-5(7(9)10)6-3-4-11-8-6/h3-5H,2H2,1H3,(H,9,10) |

InChI Key |

JNUXCZRUVYLZAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NSC=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1,2-Thiazol-3-yl)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(1,2-thiazol-3-yl)butanoic acid, a heterocyclic compound of interest to researchers in drug discovery and development. Given the absence of a direct, documented synthesis for this specific molecule, this paper outlines a rational, multi-step approach grounded in established principles of organic chemistry. The proposed pathway commences with the construction of a functionalized β-ketonitrile, followed by the formation of the 1,2-thiazole (isothiazole) ring system, and culminating in the introduction and modification of the butanoic acid side chain. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and a critical analysis of the strategic choices within the synthesis. The content is designed to be a valuable resource for researchers, chemists, and professionals engaged in the synthesis of novel heterocyclic entities.

Introduction and Strategic Overview

The 1,2-thiazole, or isothiazole, scaffold is a key structural motif in a variety of biologically active compounds.[1][2] While its isomer, the 1,3-thiazole, is more commonly found in pharmaceuticals, the unique electronic and steric properties of the isothiazole ring make it an attractive target for medicinal chemistry programs. The target molecule, 2-(1,2-thiazol-3-yl)butanoic acid, combines this heterocyclic core with a butanoic acid side chain, a common feature in molecules designed to interact with biological targets.

The primary strategic decision in the synthesis of this molecule is whether to construct the isothiazole ring first and then append the butanoic acid side chain, or to build the ring from a precursor already containing the side chain. The former approach is often more convergent and allows for greater flexibility. This guide will focus on a pathway that first constructs a 3-substituted isothiazole, which is then elaborated to the final product.

The proposed synthesis is divided into three key stages:

-

Stage 1: Synthesis of a β-Ketonitrile Intermediate. This stage focuses on the creation of a key building block, 3-oxohexanenitrile, from commercially available starting materials.

-

Stage 2: Construction of the 3-Substituted 1,2-Thiazole Ring. This involves the conversion of the β-ketonitrile to a β-thioxoamide, followed by an oxidative cyclization to form the isothiazole ring.

-

Stage 3: Introduction and Final Modification of the Butanoic Acid Side Chain. This final stage details the alkylation of the 3-substituted isothiazole and subsequent hydrolysis to yield the target carboxylic acid.

Proposed Synthetic Pathway

The overall proposed synthetic pathway is depicted below. Each step will be discussed in detail in the subsequent sections.

Caption: Proposed multi-stage synthesis of 2-(1,2-thiazol-3-yl)butanoic acid.

Detailed Experimental Protocols and Mechanistic Discussion

Stage 1: Synthesis of 3-Oxohexanenitrile

The initial step in this synthetic sequence is the formation of a β-ketonitrile, a versatile intermediate for the synthesis of various heterocyclic compounds.[5][6] The acylation of the acetonitrile anion with an ester provides a direct and efficient route to this class of molecules.[7][8]

Protocol 3.1: Synthesis of 3-Oxohexanenitrile

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (KOt-Bu) (1.5 equivalents) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of acetonitrile (1.5 equivalents) in anhydrous THF dropwise to the cooled suspension over 30 minutes.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Add a solution of ethyl butanoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-oxohexanenitrile.

Causality and Mechanistic Insights:

The reaction proceeds via the deprotonation of acetonitrile by the strong base, potassium tert-butoxide, to generate the nitrile-stabilized carbanion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl butanoate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-ketonitrile. The use of an excess of the nitrile and base helps to drive the reaction to completion, as the product is more acidic than the starting nitrile.[8]

Stage 2: Construction of the 3-Substituted 1,2-Thiazole Ring

This stage involves the transformation of the β-ketonitrile into the core isothiazole ring system. This is achieved through a two-step process: thionation and amide formation, followed by oxidative cyclization.

Protocol 3.2: Synthesis of 3-Thioxohexanamide

-

In a well-ventilated fume hood, dissolve 3-oxohexanenitrile (1.0 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude thionated product by flash column chromatography.

-

To a solution of the purified thionated nitrile in a mixture of ethanol and water, add aqueous ammonia and hydrogen peroxide (30% solution).

-

Stir the reaction at room temperature and monitor the formation of the amide by TLC.

-

Upon completion, extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-thioxohexanamide.

Protocol 3.3: Synthesis of 3-Ethyl-1,2-thiazole (Illustrative)

Note: The direct cyclization of 3-thioxohexanamide would lead to a more complex isothiazole. For the purpose of this guide, we will illustrate the principle with a simpler model that would lead to a 3-alkyl isothiazole, which can then be functionalized. A more direct route from a functionalized β-thioxoamide is also plausible.

A general method for the synthesis of isothiazoles involves the oxidation of β-thioxoamides.[9]

-

Dissolve the crude 3-thioxohexanamide in a suitable solvent such as ethanol or acetic acid.

-

Add an oxidizing agent, such as iodine or hydrogen peroxide, to the solution.

-

Stir the reaction at room temperature or with gentle heating, monitoring the reaction by TLC.

-

Once the reaction is complete, quench any excess oxidizing agent.

-

Extract the product into an organic solvent, wash with aqueous sodium thiosulfate (if iodine was used) and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 3-substituted isothiazole by flash column chromatography.

Causality and Mechanistic Insights:

Lawesson's reagent is a commonly used thionating agent that converts carbonyl groups to thiocarbonyls. The subsequent treatment with hydrogen peroxide in the presence of ammonia (Radziszewski reaction) converts the nitrile group to a primary amide. The final step is an oxidative cyclization where the sulfur atom nucleophilically attacks the nitrogen of the amide (or a related imine tautomer), and subsequent oxidation leads to the formation of the aromatic isothiazole ring.

Stage 3: Introduction and Final Modification of the Butanoic Acid Side Chain

The final stage of the synthesis involves the introduction of the butanoic acid side chain onto the isothiazole ring and the final hydrolysis to the carboxylic acid. This is achieved through the metalation of the isothiazole followed by alkylation.

Protocol 3.4: Synthesis of Ethyl 2-(1,2-thiazol-3-yl)butanoate

-

To a solution of the 3-substituted-1,2-thiazole (e.g., 3-methyl-1,2-thiazole as a model) (1.0 equivalent) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add a solution of ethyl 2-bromobutanoate (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by flash column chromatography.

Protocol 3.5: Synthesis of 2-(1,2-Thiazol-3-yl)butanoic acid

-

Dissolve the ethyl 2-(1,2-thiazol-3-yl)butanoate (1.0 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-(1,2-thiazol-3-yl)butanoic acid.

Causality and Mechanistic Insights:

The deprotonation of a 3-alkylisothiazole with a strong base like n-butyllithium occurs at the alkyl group (lateral metalation) to form a nucleophilic carbanion.[3] This carbanion then undergoes an S(_N)2 reaction with the electrophilic ethyl 2-bromobutanoate to form the C-C bond of the side chain. It is important to note that direct deprotonation of the isothiazole ring can be complex, with the 5-position being the most acidic.[3][4] Therefore, starting with a 3-alkylisothiazole and performing a lateral metalation is a more controlled approach. The final step is a standard saponification of the ethyl ester to the carboxylic acid using a base like lithium hydroxide.

Alternative Synthetic Strategies

An alternative approach to the synthesis of 2-(1,2-thiazol-3-yl)butanoic acid would involve the direct metalation of the isothiazole ring at the 3-position, followed by alkylation.

Caption: Alternative pathway via halogen-metal exchange.

This strategy relies on the synthesis of a 3-halo-1,2-thiazole. Halogen-metal exchange with an organolithium reagent would then generate a 3-lithio-1,2-thiazole, a potent nucleophile for the subsequent alkylation. While potentially shorter, this route is contingent on the availability and selective synthesis of the 3-halo-1,2-thiazole precursor, which can be challenging.

Data Summary

The following table summarizes the key transformations and reagents for the proposed primary synthetic pathway.

| Step | Starting Material | Key Reagents | Product |

| 3.1 | Ethyl Butanoate, Acetonitrile | KOt-Bu, THF | 3-Oxohexanenitrile |

| 3.2 | 3-Oxohexanenitrile | Lawesson's Reagent, H₂O₂, NH₄OH | 3-Thioxohexanamide |

| 3.3 | 3-Thioxohexanamide | Oxidizing Agent (e.g., I₂) | 3-Substituted-1,2-thiazole |

| 3.4 | 3-Substituted-1,2-thiazole | n-BuLi, Ethyl 2-bromobutanoate | Ethyl 2-(1,2-thiazol-3-yl)butanoate |

| 3.5 | Ethyl 2-(1,2-thiazol-3-yl)butanoate | LiOH, THF/H₂O | 2-(1,2-Thiazol-3-yl)butanoic acid |

Conclusion

This technical guide has outlined a rational and feasible synthetic pathway for the preparation of 2-(1,2-thiazol-3-yl)butanoic acid. The proposed multi-step synthesis leverages well-established reactions in heterocyclic and general organic chemistry. By providing detailed experimental protocols and discussing the underlying chemical principles, this document serves as a valuable starting point for researchers aiming to synthesize this and related novel isothiazole derivatives for applications in drug discovery and materials science. The successful execution of this synthesis will provide access to a new chemical entity with potential for further investigation.

References

-

Kiyokawa, K., et al. (2019). A review on the applications of β-ketonitriles in organic synthesis. Tetrahedron, 75(48), 130647. [Link]

-

Crimmins, M. T., & DeBaillie, A. C. (2006). A High-Yielding Preparation of β-Ketonitriles. Organic Letters, 8(1), 123-125. [Link]

- Gaumont, A. C., & Gulea, M. (Eds.). (2010). Gold-Catalyzed Cyclizations of Functionalized Allenes. Springer.

- EP1316546A1 - Process for the preparation of beta-ketonitriles. (2003).

-

Varvounis, G., & Fiamegos, Y. (2009). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Arkivoc, 2010(5), 214-229. [Link]

- Pain, D. L., Peart, B. J., & Wooldridge, K. R. H. (1984). Isothiazoles and their Benzo Derivatives. In Comprehensive Organic Chemistry II (Vol. 5, pp. 131-175). Pergamon.

- Zarudnitskii, E. V., et al. (2012). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of Organic Chemistry, 48(8), 1184-1191.

-

Abdel-Wahab, B. F., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]

- Iddon, B. (1995). Synthesis and reactions of lithiated monocyclic azoles containing two or more hetero-atoms part V: isothiazoles and thiazoles. Heterocycles, 41(3), 533-568.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Cyan-carbonsäureestern und Schwefel. Chemische Berichte, 99(1), 94-100.

-

Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. [Link]

- Regiec, A., et al. (1988). Synthesis of isothiazole derivatives with potential biological activity. Acta Poloniae Pharmaceutica, 45(2), 115-120.

-

Wikipedia. (2023). Thiazole. [Link]

- Meyers, A. I., & POLITzer, I. R. (1971). Chemistry of metalated heterocycles. Site of metalation of 2-methyl-4-substituted 1,3-thiazoles. Electronic, steric, and isotope effects. The Journal of Organic Chemistry, 36(16), 2381-2385.

- Singh, U. P., & Kumar, A. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Current Green Chemistry, 10(4), 334-353.

- Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC advances, 7(57), 35821-35825.

- Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2013.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Isothiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1,2-Thiazol-3-yl)butanoic Acid

Introduction: Bridging Molecular Structure and Pharmaceutical Function

In the landscape of modern drug discovery, the adage that "every atom counts" has never been more pertinent. The journey of a potential therapeutic agent from a laboratory concept to a clinical reality is fundamentally governed by its physicochemical properties. These intrinsic characteristics—such as acidity, lipophilicity, and solubility—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, thereby influencing its efficacy, safety, and overall developability. Poor physicochemical properties are a leading cause of attrition in the drug development pipeline, making their early and accurate characterization a critical, non-negotiable step.

This guide focuses on 2-(1,2-Thiazol-3-yl)butanoic acid , a novel chemical entity featuring a butanoic acid moiety attached to a 1,2-thiazole (isothiazole) heterocycle. While specific experimental data for this compound is not yet publicly available, its structural motifs allow for a predictive analysis grounded in established chemical principles. The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive framework for characterizing its key physicochemical properties. We will delve into the theoretical underpinnings of each property, provide field-proven experimental protocols for their determination, and offer predictive insights into the expected behavior of this molecule.

The structure of 2-(1,2-Thiazol-3-yl)butanoic acid is as follows:

Chemical Structure:

SMILES: CCC(C(=O)O)C1=NSC=C1

This guide is structured not as a rigid template, but as a logical workflow that a senior scientist would follow to build a comprehensive physicochemical profile of a new chemical entity, ensuring that every step is a self-validating system of inquiry.

Ionization Constant (pKa): The Arbiter of Charge State

The pKa is arguably the most critical physicochemical parameter, as it defines the extent of a molecule's ionization at a given pH. This charge state profoundly impacts solubility, membrane permeability, and target binding. For 2-(1,2-Thiazol-3-yl)butanoic acid, two ionizable centers must be considered: the acidic carboxylic acid group and the potentially basic nitrogen atom of the 1,2-thiazole ring.

Predictive Analysis and Mechanistic Insights

-

Carboxylic Acid (Acidic pKa): The butanoic acid moiety is expected to be the primary determinant of the acidic pKa. Simple aliphatic carboxylic acids typically have a pKa in the range of 4.5 to 5.0. The electron-withdrawing nature of the adjacent thiazole ring will likely lower this value slightly, increasing its acidity. We can predict an acidic pKa (pKa₁) in the range of 4.0 - 4.5 .

-

1,2-Thiazole Ring (Basic pKa): The parent 1,2-thiazole (isothiazole) is a very weak base. Its conjugate acid has a pKa of approximately -0.5.[1][2] This indicates that the nitrogen atom is unlikely to be significantly protonated under physiologically relevant pH conditions (pH 1-8). Therefore, for the purposes of oral drug development, the compound will likely behave as a monoprotic acid.

Understanding these two potential ionization sites is crucial. An inaccurate pKa can lead to erroneous predictions for all other pH-dependent properties, such as solubility and lipophilicity (logD).

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its precision and directness.[3][4] It involves monitoring pH changes as a function of the volume of added titrant (a strong acid or base).

Methodology:

-

Preparation:

-

Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00) at a constant temperature (e.g., 25°C).[3]

-

Accurately weigh approximately 1-5 mg of 2-(1,2-Thiazol-3-yl)butanoic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., water:methanol or water:DMSO) may be required.

-

Ensure a constant ionic strength is maintained throughout the experiment by adding a background electrolyte like 0.15 M KCl.[5]

-

-

Titration:

-

Place the solution in a jacketed beaker to maintain a constant temperature and stir gently with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Begin titrating with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.02-0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize. Collect more data points near the equivalence point where the pH changes most rapidly.[6]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point.[6] At this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal.

-

Workflow Visualization

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP & logD): Gauging Membrane Affinity

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of membrane permeability, plasma protein binding, and metabolic stability. It is most commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) for the ionized species at a specific pH.

Predictive Analysis and Mechanistic Insights

-

logP (Partition Coefficient): This value represents the partitioning of the neutral form of the molecule between n-octanol and water. We can estimate this by summing the contributions of its fragments. The butanoic acid fragment contributes to lipophilicity, while the thiazole ring is relatively polar. Based on similar structures, such as 2-(2-Propyl-1,3-thiazol-4-yl)butanoic acid which has a calculated XLogP3 of 2.6, we can predict a moderately lipophilic profile for our target compound.[7] A reasonable predicted logP would be in the range of 1.5 - 2.5 .

-

logD (Distribution Coefficient): Since our compound is an acid, its logD will be highly pH-dependent. At pH values significantly below its pKa (e.g., pH 2), the molecule will be predominantly neutral, and logD will approximate logP. As the pH increases above the pKa (e.g., at physiological pH 7.4), the molecule will become increasingly ionized (deprotonated). This negatively charged carboxylate form is much more hydrophilic, causing a sharp decrease in the logD value. This pH-dependent behavior is critical for predicting oral absorption, which occurs across a pH gradient in the gastrointestinal tract.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable "gold standard" technique for determining logP/logD.[8][9] It directly measures the concentration of the analyte in two immiscible phases after they have reached equilibrium.

Methodology:

-

Preparation:

-

Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD) and vice-versa by mixing them vigorously and allowing them to separate for at least 24 hours.[8]

-

Prepare a stock solution of the test compound in the aqueous phase (or a minimal amount of a co-solvent like DMSO if necessary). The starting concentration should be chosen to ensure accurate quantification in both phases after partitioning.

-

-

Partitioning:

-

Combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the test compound in a vial.

-

Shake the vial vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition and reach equilibrium.

-

-

Phase Separation and Analysis:

-

Separate the two phases, typically by centrifugation to ensure a clean separation.[10]

-

Carefully remove an aliquot from each phase.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation:

-

Calculate the logD using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

-

To determine logP, this procedure should be performed at a pH where the compound is >99% neutral (i.e., at least 2 pH units below the acidic pKa).

-

Workflow Visualization

Caption: Workflow for logP/logD determination via the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental property that directly influences a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[3] For an acidic compound like 2-(1,2-Thiazol-3-yl)butanoic acid, solubility will be highly dependent on pH, increasing significantly as the molecule ionizes at pH values above its pKa.

Mechanistic Insights: Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between two types of solubility measurements commonly performed in drug discovery:

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when it is rapidly added from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer.[11][12] It is a high-throughput method ideal for early-stage screening and reflects the metastable concentration a compound can achieve.[12]

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in an aqueous buffer over an extended period (e.g., >24 hours).[12] This "gold standard" measurement is more time-consuming but crucial for lead optimization and pre-formulation studies.

For initial characterization, a kinetic assay provides rapid and valuable data.

Experimental Protocol: Kinetic Solubility by Nephelometry

Nephelometry is a high-throughput technique that measures the light scattered by insoluble particles (precipitate) in a solution, providing a rapid assessment of kinetic solubility.[11][13]

Methodology:

-

Preparation:

-

Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).

-

In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution.

-

-

Precipitation Induction:

-

Rapidly add a fixed volume of the aqueous buffer to each well containing the DMSO dilutions. This sudden change in solvent environment induces precipitation for concentrations above the kinetic solubility limit. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

-

Measurement and Analysis:

-

Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.

-

Place the microplate in a laser nephelometer and measure the amount of scattered light in each well.[14]

-

The kinetic solubility is determined as the highest concentration of the compound that does not produce a significant increase in light scattering compared to a negative control (buffer + DMSO only).

-

Workflow Visualization

Caption: Workflow for kinetic solubility determination via nephelometry.

Summary of Physicochemical Properties

The following table summarizes the core identity and predicted physicochemical properties for 2-(1,2-Thiazol-3-yl)butanoic acid. These predicted values serve as a robust starting point for experimental verification and provide a foundational understanding of the molecule's likely behavior in a pharmaceutical context.

| Property | Value / Predicted Range | Rationale & Significance |

| Molecular Formula | C₇H₉NO₂S | Defines the elemental composition. |

| Molecular Weight | 171.22 g/mol | Influences diffusion and permeability; a key parameter in "drug-likeness" rules. |

| Acidic pKa (pKa₁) | 4.0 - 4.5 (Predicted) | Governs ionization of the carboxylic acid. Critical for solubility and absorption in the GI tract. |

| Basic pKa (pKa₂) | ~ -0.5 (Predicted) | The 1,2-thiazole nitrogen is a very weak base, unlikely to be protonated at physiological pH.[1][2] |

| logP | 1.5 - 2.5 (Predicted) | Represents the lipophilicity of the neutral molecule. A balanced value is key for membrane permeability without compromising solubility. |

| logD at pH 7.4 | < 1.0 (Predicted) | At physiological pH, the molecule will be mostly ionized, leading to significantly lower lipophilicity and higher aqueous solubility compared to its neutral form. |

| Aqueous Solubility | pH-Dependent | Expected to be low at acidic pH (< pKa) and significantly higher at neutral and basic pH (> pKa) due to salt formation. |

Conclusion

The comprehensive characterization of physicochemical properties is not merely a data collection exercise; it is a fundamental component of rational drug design. For a novel molecule like 2-(1,2-Thiazol-3-yl)butanoic acid , the predictive framework and experimental methodologies outlined in this guide provide a clear path forward. By systematically determining the pKa, logD, and solubility, researchers can build a robust data package that informs structure-activity relationships (SAR), guides formulation strategies, and ultimately increases the probability of advancing a successful clinical candidate. The interplay between these core properties is complex, and understanding the causality behind their experimental determination is paramount for any scientist in the field of drug development.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Science of Synthesis. (2004). Product Class 15: Isothiazoles. Thieme.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 5(1), e35-e41.

- Avdeef, A. (2001).

- Scribd. (n.d.).

- ResearchGate. (n.d.). LogP / LogD shake-flask method v1.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- MDPI. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- protocols.io. (n.d.). LogP / LogD shake-flask method.

- Emerald Cloud Lab. (2025).

- Journal of Pharmaceutical and Biomedical Analysis. (2011). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable compounds.

- Wikipedia. (n.d.). Thiazole.

- JRC Publications Repository. (2016).

- East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid.

- Journal of Pharmaceutical and Biomedical Analysis. (1997). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.

- ChemicalBook. (n.d.). Thiazole CAS#: 288-47-1.

- PubChem. (n.d.). 2-(2-Propyl-1,3-thiazol-4-yl)butanoic acid.

- PubChem. (n.d.). 4-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)butanoic acid.

- Journal of the Chemical Society, Perkin Transactions 2. (1977). Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles.

- Wikipedia. (n.d.). Isothiazole.

- ChemSrc. (2025). 2,1-Benzisothiazole-3-carboxylic acid Properties.

- MilliporeSigma. (n.d.). 2-aminothiazole-4-carboxylic acid AldrichCPR.

- ResearchGate. (2026). Synthesis of 2,5-thiazole butanoic acids as potent and selective αvβ3 integrin receptor antagonists with improved oral pharmacokinetic properties | Request PDF.

- Wikipedia. (n.d.). 2-Methylbutanoic acid.

- MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.

- PubChem. (n.d.). 2-hydroxy-3-(1H-indol-3-yl)butanoic acid.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Isothiazole - Wikipedia [en.wikipedia.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. asdlib.org [asdlib.org]

- 7. 2-(2-Propyl-1,3-thiazol-4-yl)butanoic acid | C10H15NO2S | CID 116891231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

An In-depth Technical Guide to 2-(1,2-Thiazol-3-yl)butanoic Acid and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide is intended for researchers and professionals in the field of drug discovery and development. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices and the rationale for the application of these molecules in a therapeutic context.

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, is a versatile building block in drug design.[3] Its aromaticity, arising from the delocalization of a lone pair of electrons from the sulfur atom, contributes to its stability.[4] The thiazole nucleus is found in natural products like vitamin B1 (thiamine) and is a key component of numerous synthetic drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

The butanoic acid side chain introduces a carboxylic acid functional group, which is a common pharmacophore that can participate in crucial hydrogen bonding and ionic interactions with biological targets. However, the inherent acidity of carboxylic acids can sometimes lead to challenges in drug development, such as poor membrane permeability and rapid metabolism.[5] In this context, the thiazole ring itself can sometimes act as a bioisostere for other functional groups, and understanding the interplay between the thiazole core and the carboxylic acid moiety is critical for rational drug design.[6]

Physicochemical and Spectroscopic Properties

While experimental data for the specific title compound is unavailable, we can predict its key properties based on analogous structures.

Table 1: Predicted Physicochemical Properties of 2-(1,2-Thiazol-3-yl)butanoic acid

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C₇H₉NO₂S | Based on chemical structure. |

| Molecular Weight | 171.22 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Carboxylic acids with similar molecular weights are often solids. |

| pKa | ~4-5 | The carboxylic acid group will be acidic. The thiazole ring is weakly basic (pKa of conjugate acid ~2.5).[7] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | The carboxylic acid group imparts some water solubility, but the overall molecule has significant nonpolar character. |

| LogP | 1.0 - 2.0 | Estimated based on the contributions of the thiazole ring and the butanoic acid side chain. |

Spectroscopic Characterization:

The structural elucidation of 2-(1,2-Thiazol-3-yl)butanoic acid and its analogs would rely on a combination of standard spectroscopic techniques:

-

¹H NMR: Protons on the thiazole ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with characteristic chemical shifts and coupling constants depending on the substitution pattern.[3] The protons of the butanoic acid side chain would appear in the aliphatic region.

-

¹³C NMR: The carbon atoms of the thiazole ring would have distinct chemical shifts, with the carbon adjacent to both heteroatoms (C2) being the most deshielded. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (δ > 170 ppm).

-

FT-IR: A strong, broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O stretch of the carbonyl group.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information.

Synthesis of 2-(Thiazolyl)alkanoic Acids: A Strategic Approach

The synthesis of 2-(thiazolyl)alkanoic acids can be approached through several established methodologies for thiazole ring formation, followed by or incorporating the introduction of the alkanoic acid side chain. The Hantzsch thiazole synthesis is a particularly versatile and widely used method.[8]

Retrosynthetic Analysis

A logical retrosynthetic approach for 2-(1,2-Thiazol-3-yl)butanoic acid would involve disconnecting the thiazole ring, leading back to simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of 2-(1,2-Thiazol-3-yl)butanoic acid.

Proposed Synthetic Protocol: Modified Hantzsch Thiazole Synthesis

This protocol outlines a general and adaptable method for the synthesis of 2-(thiazolyl)alkanoic acids, exemplified by the target molecule.

Principle: The Hantzsch synthesis involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[9] To introduce the butanoic acid moiety at the 3-position of the thiazole ring, a thioamide bearing this side chain is required.

Step-by-Step Methodology:

-

Synthesis of the Thioamide Precursor (2-Thiocarbamoylbutanoic acid):

-

Reaction: React 2-aminobutanoic acid (α-aminobutyric acid) with a thiocarbonylating agent, such as thiophosgene or by reacting the corresponding amino acid ester with Lawesson's reagent followed by hydrolysis.

-

Rationale: This step creates the necessary thioamide functionality with the desired butanoic acid side chain. The choice of thiocarbonylating agent and reaction conditions will depend on the scale and desired purity.

-

-

Hantzsch Thiazole Synthesis:

-

Reaction: Condense the synthesized 2-thiocarbamoylbutanoic acid with an α-haloaldehyde or α-haloketone. For the synthesis of a 2-unsubstituted thiazole, glyoxal or a protected equivalent can be used, followed by deprotection and oxidation. A more direct approach for a 2,4-disubstituted thiazole would involve reacting the thioamide with an α-haloketone like chloroacetone.[10]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often with heating.[11] The use of a mild base may be necessary to facilitate the reaction.

-

Work-up and Purification: After the reaction is complete, the product is typically isolated by extraction and purified by crystallization or column chromatography.

-

Caption: Proposed workflow for the synthesis of 2-(1,2-Thiazol-3-yl)butanoic acid.

Applications in Drug Discovery and Development

Thiazole-containing carboxylic acids are of significant interest in drug discovery due to their potential to interact with a variety of biological targets.

As Bioisosteres and Pharmacophores

The carboxylic acid group is a key feature for interaction with many biological targets. However, its physicochemical properties can be suboptimal for a drug candidate. The thiazole ring can act as a bioisosteric replacement for other functional groups, and the entire 2-(thiazolyl)alkanoic acid scaffold can be considered a pharmacophore for various therapeutic targets.[6][12]

Potential Therapeutic Areas

-

Anti-inflammatory Agents: Thiazole derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).[1]

-

Anticancer Agents: The thiazole scaffold is present in several anticancer drugs and clinical candidates. These compounds can exert their effects through various mechanisms, including inhibition of protein kinases and tubulin polymerization.[2][13]

-

Antimicrobial Agents: The thiazole ring is a component of some antibiotics, and novel thiazole derivatives continue to be explored for their antibacterial and antifungal activities.[14]

Analytical and Quality Control

Ensuring the purity and identity of synthesized 2-(thiazolyl)alkanoic acids is crucial for their use in research and development. A combination of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Key Parameters to Assess |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Peak purity, retention time, and area percentage. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of molecular weight and purity. | Molecular ion peak (m/z) and fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Chemical shifts, integration, and coupling constants in ¹H and ¹³C NMR. |

| Elemental Analysis | Confirmation of elemental composition. | Percentage of Carbon, Hydrogen, Nitrogen, and Sulfur. |

Safety and Handling

As with any chemical compound, proper safety precautions must be taken when handling 2-(1,2-Thiazol-3-yl)butanoic acid and its analogs. A comprehensive safety data sheet (SDS) should be consulted. General safety measures include:

-

Personal Protective Equipment (PPE): Wear appropriate gloves, lab coat, and safety glasses.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion and Future Perspectives

While 2-(1,2-Thiazol-3-yl)butanoic acid may not be a cataloged compound, the synthetic methodologies and potential applications outlined in this guide provide a solid foundation for its exploration by researchers in drug discovery. The versatility of the thiazole ring, combined with the strategic placement of a butanoic acid side chain, presents a compelling scaffold for the development of novel therapeutic agents. Future research in this area will likely focus on the efficient and scalable synthesis of a diverse library of these compounds, followed by systematic screening against a range of biological targets to unlock their full therapeutic potential. The continued exploration of thiazole chemistry is certain to yield new and valuable contributions to the field of medicine.

References

- ChemicalBook. (2022, January 24). Synthesis of Thiazole.

- ResearchGate. (n.d.). Marketed drugs containing thiazole ring [Image].

- Wikipedia. (2023, November 28). Thiazole.

- Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Faham, A. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4949.

- Shukla, A. P., & Verma, V. (2020). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuei, 30(5), 4447-4458.

- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

- Bouherrou, S., Chibani, S., Djaballah, M., & Ben-Salah, F. (2018).

- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

- Royal Society of Chemistry. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. RSC Advances, 10(56), 33931-33950.

- Royal Society of Chemistry. (2024, July 24). Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. In Heterocyclic Chemistry.

- Al-Hussain, S. A., & Al-Obaidi, A. M. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8047.

- Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry, 5(6), 113-117.

- CUTM Courseware. (n.d.).

- BenchChem. (2025). The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery.

- ScienceDirect. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Tetrahedron, 41(22), 5283-5289.

- ResearchGate. (n.d.).

- MDPI. (2026, February 18). Electrochemistry Carboxylation of Bromothiazoles with CO₂: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. Molecules, 31(4), 1234.

- Journal of Pharmaceutical and Biological Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

- National Institutes of Health. (2025, October 23). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society.

- ResearchGate. (2026, February 9).

- PLOS ONE. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies.

- Oriental Journal of Chemistry. (2020).

- Bahjat, S. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology, 11(3), 1069-1074.

- The University of Queensland. (n.d.). Thiazoles in Peptides and Peptidomimetics.

- BenchChem. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. kuey.net [kuey.net]

- 11. researchgate.net [researchgate.net]

- 12. drughunter.com [drughunter.com]

- 13. books.rsc.org [books.rsc.org]

- 14. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

Biological Activity of Thiazole Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The thiazole ring (1,3-thiazole) is a pharmacophore of exceptional versatility in medicinal chemistry.[1][2][3][4][5] Characterized by a planar five-membered ring containing sulfur and nitrogen, its electron-rich nature and capacity for hydrogen bonding make it a bio-isostere for pyridine and benzene rings, significantly improving the pharmacokinetic profile of drug candidates. This guide analyzes the biological activity of thiazole derivatives, focusing on structure-activity relationships (SAR), mechanistic pathways in oncology and infectious disease, and validated experimental protocols for synthesis and evaluation.

Part 1: Chemical Foundation & Structure-Activity Relationships (SAR)

The biological potency of thiazole stems from its ability to interact with biological targets via

The Thiazole Core[6][7][8][9][10]

-

Position 2 (C2): The most reactive site for nucleophilic attack. Substitution here with amine or hydrazone linkers is critical for antimicrobial and anti-inflammatory activity.

-

Position 4 (C4): Bulky aryl or heteroaryl substitutions here often dictate anticancer specificity (e.g., restricting rotation to fit into kinase ATP-binding pockets).

-

Position 5 (C5): Electron-withdrawing groups (EWGs) here can modulate the acidity of the ring protons and metabolic stability.

Visualization: SAR Logic Flow

The following diagram illustrates the functionalization logic for maximizing biological activity.

Figure 1: Strategic functionalization of the thiazole ring for targeted biological outcomes.[6]

Part 2: Therapeutic Mechanisms & Applications[9][12]

Oncology: Kinase Inhibition & Tubulin Destabilization

Thiazole derivatives are cornerstones in oncology, acting primarily through two mechanisms:

-

Kinase Inhibition: Drugs like Dasatinib (Sprycel) utilize a thiazole core to bind into the ATP-binding pocket of Src and BCR-ABL kinases. The nitrogen of the thiazole ring forms a critical hydrogen bond with the hinge region of the kinase (e.g., Met318 in c-Src).

-

Tubulin Polymerization Inhibition: 2,4-disubstituted thiazoles mimic the structure of Combretastatin A-4, binding to the colchicine site of tubulin. This disrupts microtubule dynamics, arresting cells in the G2/M phase and inducing apoptosis.[7]

Antimicrobial Activity: DNA Gyrase & Membrane Disruption

Newer thiazole-hydrazone hybrids exhibit potent antibacterial activity against MDR (Multi-Drug Resistant) strains.

-

Mechanism: Inhibition of DNA gyrase B (GyrB), preventing bacterial DNA replication.

-

Key Feature: The presence of an azomethine (-CH=N-) proton in hydrazone-thiazoles is essential for binding to the ATPase domain of GyrB.

Anti-inflammatory: COX Inhibition

Meloxicam , a thiazole-containing NSAID, selectively inhibits Cyclooxygenase-2 (COX-2). The thiazole ring stabilizes the molecule within the COX-2 hydrophobic channel, reducing gastrointestinal side effects compared to non-selective NSAIDs.

Visualization: Src Kinase Signaling Inhibition

The following diagram details how thiazole-based inhibitors (like Dasatinib) disrupt downstream oncogenic signaling.

Figure 2: Mechanism of action for thiazole-based kinase inhibitors in blocking oncogenic signaling.

Part 3: Experimental Protocols

Protocol 1: Optimized Hantzsch Thiazole Synthesis

Context: The Hantzsch synthesis is the gold standard for generating 2,4-disubstituted thiazoles.

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of the substituted

-bromoacetophenone in absolute ethanol (0.1 M concentration). -

Addition: Add 1.1 equivalents of thiourea (or substituted thioamide).

-

Reflux: Heat the mixture to reflux (

C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). -

Work-up: Cool the reaction mixture to room temperature.

-

If precipitate forms: Filter the solid hydrobromide salt. Neutralize with 10%

or -

If no precipitate: Evaporate solvent, redissolve in water, and neutralize.

-

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

-

Validation: Confirm structure via

H-NMR (Characteristic thiazole proton singlet at

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Context: Validating anticancer potential against cell lines (e.g., MCF-7, HeLa).[9][10][11]

Step-by-Step Methodology:

-

Seeding: Seed cancer cells (

cells/well) in 96-well plates containing DMEM media + 10% FBS. Incubate for 24h at -

Treatment: Dissolve thiazole derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in media (Final DMSO

). Add to wells.-

Controls: Untreated cells (Negative), Doxorubicin or Dasatinib (Positive), Media only (Blank).

-

-

Incubation: Incubate for 48 or 72 hours.

-

Dye Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours (Formazan crystals form). -

Solubilization: Remove media carefully. Add 100

L DMSO to dissolve purple formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate

using non-linear regression analysis (GraphPad Prism).

Part 4: Data Summary & Approved Therapeutics

Table 1: FDA-Approved Thiazole Drugs and Targets

| Drug Name | Class | Primary Target | Therapeutic Indication |

| Dasatinib | Kinase Inhibitor | BCR-ABL, Src Family Kinases | CML, ALL (Leukemia) |

| Ritonavir | Antiviral | HIV Protease | HIV/AIDS |

| Meloxicam | NSAID | COX-2 | Rheumatoid Arthritis, Osteoarthritis |

| Cefixime | Antibiotic | Penicillin-binding proteins (Cell Wall) | Bacterial Infections |

| Mirabegron | Agonist | Overactive Bladder | |

| Tiazofurin | Antimetabolite | IMP Dehydrogenase | Leukemia (Experimental/Orphan) |

References

-

Petrou, A., et al. (2021). Thiazole Ring-A Biologically Active Scaffold. Molecules.[3][5][12][13][14][7][8][15][16] [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. [Link]

-

Ayati, A., et al. (2019). A review on structure-activity relationship of thiazole derivatives as antimicrobial agents. Journal of Molecular Structure. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[Link]

-

Grover, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.[3][5][12][13][14][7][8][15][16] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08472E [pubs.rsc.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 13. preprints.org [preprints.org]

- 14. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Characterization of 2-(1,2-Thiazol-3-yl)butanoic Acid

An In-Depth Technical Guide for Medicinal Chemistry Applications[1]

Executive Summary: The Isothiazole Scaffold

In modern drug discovery, the 1,2-thiazole (isothiazole) ring is a critical bioisostere for pyridine or benzene rings, offering unique hydrogen bonding vectors and metabolic stability profiles. However, the characterization of 2-(1,2-thiazol-3-yl)butanoic acid presents specific challenges due to the electronic influence of the sulfur-nitrogen bond and the lability of the

This guide moves beyond basic spectral listing. It details the causality between the molecular architecture and the observed spectral data, providing a robust roadmap for confirming identity, purity, and absolute configuration.

Molecular Architecture & Theoretical Properties

Before initiating wet-lab characterization, we must establish the theoretical baseline to identify deviations that suggest impurities or regioisomers (e.g., 1,3-thiazole).

| Property | Value (Predicted/Typical) | Structural Implication |

| Formula | Exact Mass: 171.0354 Da ( | |

| Ring System | 1,2-Thiazole (Isothiazole) | Diagnostic: S-N bond cleavage in MS; |

| Chirality | C2 (Alpha-carbon) | Risk: Racemization via enolization (acidic |

| LogP | ~1.5 - 1.8 | Moderate lipophilicity; amenable to Reverse Phase LC. |

| pKa | ~4.2 (COOH) | Ionizable; retention shifts significantly with pH. |

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze the fragmentation fingerprint to rule out the 1,3-thiazole isomer.

3.1. Isotopic Pattern Analysis

The presence of a single Sulfur atom provides a distinct isotopic signature.

-

Monoisotopic Peak (

): 171.0354 ( -

M+2 Peak (

): The theoretical abundance of -

Validation Criterion: An

peak intensity of ~4-5% relative to the base peak confirms the presence of one sulfur atom. A ratio <1% suggests an impurity or misidentification (e.g., oxazole derivative).

3.2. Fragmentation Pathways (MS/MS)

Isothiazoles undergo distinct ring cleavage compared to thiazoles.

-

Decarboxylation: Loss of

( -

Ring Cleavage: The weak N-S bond is the "fuse" of the ring.

-

Isothiazole (1,2): Tends to lose HCN or undergo N-S cleavage yielding thioketene fragments.

-

Thiazole (1,3): Typically cleaves to yield characteristic

fragments.[1]

-

Figure 1: Proposed fragmentation pathway for structural confirmation via MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon skeleton and confirm the 1,2-position of heteroatoms.

4.1.

H NMR: The Fingerprint Regions

Solvent: DMSO-

-

The Isothiazole Ring (Aromatic Region):

-

Unlike 1,3-thiazoles (which have non-adjacent protons with small

coupling), the 3-substituted 1,2-thiazole has protons at positions 4 and 5. -

H5 (Adjacent to S):

ppm (Doublet). Deshielded by Sulfur. -

H4 (Adjacent to Substituent):

ppm (Doublet). -

Coupling (

): Expect 4.5 - 5.0 Hz . This is the critical differentiator. A smaller coupling (< 2 Hz) would imply meta-positioning or a different ring system.

-

-

The Aliphatic Tail (Chiral Influence):

-

-Methine (H2):

-

-Methylene (Ethyl group): Due to the chiral center at C2, the adjacent

-

Expect two complex multiplets (ABX3 system) centered around

ppm. -

Note: Failure to observe this anisochronicity (magnetic non-equivalence) often indicates rapid racemization or accidental equivalence.

-

-

-Methine (H2):

4.2.

C NMR & 2D Correlations

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Look for a correlation between the

-proton (H2 of butanoic acid) and the C3 of the isothiazole ring (~160-170 ppm). This confirms the connectivity of the tail to the ring. -

C3 Shift: The C3 carbon in 3-substituted isothiazoles is typically deshielded (~157-165 ppm) due to the adjacent Nitrogen.[1]

-

Chiral Resolution & Enantiomeric Purity

Objective: Separate the (R) and (S) enantiomers for biological evaluation.

Challenge: The

5.1. Analytical Method Development

-

Stationary Phase: Polysaccharide-based columns are the gold standard for acidic analytes.

-

Mobile Phase:

-

Normal Phase: n-Hexane : IPA : TFA (90:10:0.1).

-

Crucial Note: The addition of 0.1% Trifluoroacetic Acid (TFA) is mandatory to suppress ionization of the carboxylic acid. Without it, peaks will tail severely, ruining resolution.

-

5.2. Racemization Check

-

Isolate one enantiomer.

-

Incubate in physiological buffer (pH 7.4, 37°C) for 24 hours.

-

Re-inject on Chiral HPLC.

-

Pass Criteria: < 1% conversion to the antipode.

Solid-State Characterization (X-Ray)

Objective: Determine Absolute Configuration (AC).

If the molecule crystallizes (often aided by forming a salt with a heavy atom, e.g., hydrobromide, or co-crystallization with a chiral amine like (R)-phenylethylamine):[1]

-

Anomalous Dispersion: The Sulfur atom (

) provides sufficient anomalous scattering with Cu-K

Comprehensive Workflow Diagram

Figure 2: Integrated workflow from crude synthesis to enantiopure validation.

References

-

Isothiazole NMR Shifts: Faure, R., et al. "Carbon-13 NMR of isothiazoles and derivatives." Organic Magnetic Resonance, 1978. (General reference for C3/C4/C5 shifts).

- Fragmentation Mechanisms: Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. 2nd Ed. Wiley-Interscience.

-

Chiral Separation of Aryl Acids: Wainer, I. W., et al. "Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase."[3] Chirality, 1997.[3]

-

Chiral HPLC Methodologies: Daicel Chiral Technologies. "Separation of Acidic Compounds." Application Notes.

-

General Characterization of 2-Aryl Butanoic Acids: "Synthesis and Characterization of Butanoic Acid Derivatives." MDPI, 2023.

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of thiazole compounds in medicinal chemistry.

An In-depth Guide to the Discovery, History, and Therapeutic Evolution of Thiazole-Based Compounds

For over a century, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in diverse molecular interactions have made it a fundamental building block in a vast array of therapeutic agents, from the earliest antibiotics to cutting-edge cancer therapies. This technical guide provides a comprehensive exploration of the discovery and history of thiazole compounds, offering researchers, scientists, and drug development professionals a detailed narrative of the key milestones, scientific breakthroughs, and foundational synthetic methodologies that have cemented the thiazole nucleus as an indispensable tool in the pursuit of novel medicines.

The Dawn of Thiazole: Foundational Syntheses and a Nobel-Winning Vitamin

The story of thiazole in science begins in the late 19th century. While various heterocyclic compounds were being explored, the definitive synthesis that opened the door to the systematic study of the thiazole family was reported in 1887 by German chemist Arthur Hantzsch and his colleague J.H. Weber.[1][2] The Hantzsch Thiazole Synthesis , a robust condensation reaction between an α-haloketone and a thioamide, provided a versatile and reliable method for constructing the thiazole ring.[1] This development was not merely a synthetic curiosity; it laid the essential groundwork for chemists to create and investigate a multitude of thiazole derivatives for the first time.

The biological significance of the thiazole ring was powerfully unveiled in the 1930s through the work on Vitamin B1, also known as thiamine. After a decades-long search for the cure for beriberi, a debilitating nerve disorder, American chemist Robert R. Williams successfully isolated thiamine in 1933.[3][4] By 1935, he had fully characterized its molecular structure, revealing the unprecedented presence of a thiazole moiety, and completed its total synthesis in 1936.[5][6][7] This discovery was a watershed moment, demonstrating that this heterocyclic scaffold was not just a synthetic novelty but a vital component of essential biological processes, ultimately contributing to a deeper understanding of nutrition and disease.

The Antibiotic Revolution: Sulfathiazole and the Penicillin Connection

The dawn of the antibiotic era in the 1930s and 1940s marked the first major therapeutic breakthrough for thiazole-based compounds. Following German chemist Gerhard Domagk's 1932 discovery of the antibacterial effects of the dye Prontosil, it was soon understood that the active metabolite was sulfanilamide.[8] This sparked a massive synthetic effort to create more potent and less toxic derivatives. Among the most successful was Sulfathiazole , which emerged in the late 1930s as a highly effective systemic antimicrobial agent.[8] Before the widespread availability of penicillin, sulfa drugs like sulfathiazole were revolutionary, saving countless lives from bacterial infections.[8]

Contemporaneously, the discovery of penicillin by Alexander Fleming in 1928, and its subsequent mass production during World War II, fundamentally changed medicine.[9][10][11] While penicillin's core structure contains a saturated thiazole ring (a thiazolidine) fused to a β-lactam ring, its unprecedented success dramatically amplified interest in sulfur- and nitrogen-containing heterocycles, further validating the thiazole family as a source of powerful therapeutic agents.

Diversification and Modern Triumphs: From Diabetes to Cancer and HIV

Following the antibiotic era, the versatility of the thiazole scaffold was explored across a wide spectrum of diseases, leading to the development of blockbuster drugs in multiple therapeutic areas. This expansion demonstrated the ring's ability to serve as a pharmacophore that could be tailored to interact with a diverse range of biological targets.

Thiazolidinediones: A New Paradigm in Diabetes Management

In the treatment of type 2 diabetes, the thiazolidinedione (TZD) class of drugs, often called "glitazones," emerged as a significant advancement. Compounds like Pioglitazone function by a novel mechanism of action. They are potent and selective agonists for the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[12][13][14] By binding to and activating PPARγ, primarily in adipose tissue, these drugs enhance insulin sensitivity, increase glucose uptake in peripheral tissues, and reduce glucose production in the liver.[12][15][16]

Targeted Cancer Therapy: The Rise of Kinase Inhibitors

The development of targeted cancer therapies has been one of the most significant achievements in modern oncology. The thiazole ring is at the heart of Dasatinib , a potent multi-targeted tyrosine kinase inhibitor.[17][18] It is primarily used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) characterized by the Philadelphia chromosome.[17][18] This genetic abnormality produces the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cancer cell proliferation.[19] Dasatinib effectively inhibits this kinase by binding to its ATP-binding site, blocking downstream signaling pathways and inducing apoptosis in malignant cells.[17][19] Notably, it can bind to both the active and inactive conformations of the BCR-ABL kinase, making it effective against some forms of resistance to earlier inhibitors like imatinib.[17][19]

A Dual-Action Antiviral: The Unique Role of Ritonavir

In the fight against HIV/AIDS, the thiazole-containing molecule Ritonavir has played a unique and evolving role. Initially developed as an HIV protease inhibitor, it works by binding to the active site of the viral protease, an enzyme essential for cleaving viral polyproteins into their functional components, thus preventing the maturation of new, infectious virions.

However, Ritonavir's most common use today is as a pharmacokinetic enhancer or "booster." It is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key human enzyme responsible for metabolizing many drugs, including other HIV protease inhibitors. By co-administering a low dose of Ritonavir, the metabolism of other protease inhibitors is slowed, increasing their concentration and duration in the bloodstream. This allows for lower or less frequent dosing, improving the efficacy and convenience of highly active antiretroviral therapy (HAART).

Data Presentation and Methodologies

Table 1: A Timeline of Key Milestones in Thiazole Medicinal Chemistry

| Year | Discovery or Milestone | Key Compound(s) / Scientist(s) | Therapeutic Significance |

| 1887 | First systematic synthesis of the thiazole ring is reported. | Arthur Hantzsch, J.H. Weber | Foundational synthetic method enabling broad exploration of thiazole derivatives.[1] |

| 1935 | Chemical structure of Vitamin B1 is elucidated and synthesized, revealing the presence of a thiazole moiety. | Robert R. Williams | First identification of the thiazole ring in an essential biological molecule.[5] |

| Late 1930s | Development of sulfathiazole as a potent antibacterial agent. | Sulfathiazole | One of the first effective systemic antibiotics, predating widespread penicillin use.[8] |

| 1940s | Mass production of Penicillin, containing a related thiazolidine ring, spurs interest in S/N heterocycles. | Penicillin | Revolutionized antibacterial therapy and highlighted the potential of related scaffolds.[9] |

| 1996 | FDA approval of Ritonavir, a thiazole-containing HIV protease inhibitor. | Ritonavir | Effective antiretroviral and later a crucial pharmacokinetic booster in HAART. |

| 1999 | FDA approval of Pioglitazone, a thiazolidinedione for type 2 diabetes. | Pioglitazone | Established a new class of insulin-sensitizing agents acting via PPARγ agonism.[14] |

| 2006 | FDA approval of Dasatinib for leukemia. | Dasatinib | A powerful second-generation tyrosine kinase inhibitor for targeted cancer therapy.[18] |

Experimental Protocols

The enduring utility of the Hantzsch synthesis and its application in producing foundational drug intermediates like sulfathiazole are cornerstones of heterocyclic chemistry. The following protocols outline these classic, multi-step procedures.

Protocol 1: Hantzsch Synthesis of 2-Aminothiazole

This procedure is a representative example of the classic Hantzsch reaction, involving the cyclocondensation of an α-halocarbonyl compound with a thioamide (in this case, thiourea).

-

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water, with gentle warming if necessary.

-

Cool the solution to room temperature.

-

-

Step 2: Reagent Addition

-

Slowly add a 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise to the stirred thiourea solution over a period of 15 minutes. An exothermic reaction will occur.[20]

-

-

Step 3: Reaction and Isolation

-

After the addition is complete, heat the mixture to reflux for 30-60 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath. The product, 2-aminothiazole, will precipitate as a solid.

-

Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold water (2 x 20 mL).[20]

-

-

Step 4: Purification

-

The crude product can be recrystallized from a minimal amount of hot ethanol to yield pure 2-aminothiazole as off-white crystals.

-

Dry the crystals, determine the yield, and confirm identity via melting point and spectroscopic analysis.

-

Protocol 2: Synthesis of Sulfathiazole

This protocol details the condensation of the previously prepared 2-aminothiazole with p-acetamidobenzenesulfonyl chloride, followed by deprotection to yield the final active pharmaceutical ingredient.

-

Step 1: Condensation Reaction

-

In a suitable reaction vessel, dissolve 2-aminothiazole in a solvent such as acetone or pyridine.

-

Add p-acetamidobenzenesulfonyl chloride to the solution. A base, such as pyridine or sodium bicarbonate, is used to neutralize the hydrochloric acid that is formed during the reaction.[8][21]

-

Stir the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[8]

-

-

Step 2: Hydrolysis (Deprotection)

-

The resulting N-acetyl-sulfathiazole intermediate is then subjected to hydrolysis to remove the acetyl protecting group.

-

This is typically achieved by heating the intermediate with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

-

-

Step 3: Isolation and Purification

-

After hydrolysis, the reaction mixture is neutralized. Sulfathiazole, being less soluble at its isoelectric point, will precipitate out of the solution.

-

The solid product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent can be performed for further purification.

-

Mandatory Visualizations

Chemical Structures and Synthetic Workflows

Caption: Figure 1: The Thiazole Heterocyclic Core. Caption: Figure 2: Workflow of the Hantzsch Thiazole Synthesis.

Mechanisms of Action

Caption: Figure 3: Mechanism of Tyrosine Kinase Inhibition by Dasatinib. Caption: Figure 4: PPARγ Activation by Thiazolidinediones (TZDs).

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Pioglitazone? Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib? Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of pioglitazones. Pioglitazone directly binds and... Retrieved from [Link]

-

Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30). Retrieved from [Link]

-

YouTube. (2021, April 22). Pioglitazone - Mechanism, side effects, precautions and uses. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Safer and Convenient Synthesis of Sulfathiazole for Undergraduate Organic and Medicinal Chemistry Classes. Retrieved from [Link]

-

Wikipedia. (n.d.). Robert R. Williams. Retrieved from [Link]

-

PubMed. (2001, September 15). Pioglitazone: mechanism of action. Retrieved from [Link]

-

Taylor & Francis. (2025, October 27). Sulfathiazole: Significance and symbolism. Retrieved from [Link]

-

PMC. (2018, October 4). The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. Retrieved from [Link]

-

PNAS. (n.d.). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Retrieved from [Link]

-

JOCPR. (n.d.). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Dove Medical Press. (2015, February 9). The role of dasatinib in the management of chronic myeloid leukemia. Retrieved from [Link]

- Google Patents. (n.d.). US2592860A - Process for preparing sulfathiazole.

-

Taylor & Francis. (n.d.). Thiamine – Knowledge and References. Retrieved from [Link]

-

Blood. (2006, November 16). Bcr-Abl Binding Modes of Dasatinib, Imatinib and Nilotinib: An NMR Study. Retrieved from [Link]

-

YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

-

PMC. (n.d.). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-